Technical Whitepaper: Characterization and Utility of (E)-4-(Phenylmethoxy)-2-buten-1-ol
Technical Whitepaper: Characterization and Utility of (E)-4-(Phenylmethoxy)-2-buten-1-ol
Executive Summary
(E)-4-(Phenylmethoxy)-2-buten-1-ol (CAS: 56552-61-5) is a pivotal
This guide provides a comprehensive technical profile of the molecule, moving beyond basic physical data to address synthesis, structural validation, and handling protocols required for high-integrity research.
Part 1: Molecular Identity & Physiochemical Profile
The utility of (E)-4-(phenylmethoxy)-2-buten-1-ol lies in its bifunctionality. It serves as a "mono-protected" 2-butene-1,4-diol, solving the symmetry problem inherent in the parent diol.
Nomenclature & Identification
| Identifier | Detail |
| IUPAC Name | (E)-4-(Phenylmethoxy)but-2-en-1-ol |
| Common Synonyms | (E)-4-Benzyloxy-2-buten-1-ol; trans-4-Benzyloxycrotyl alcohol |
| CAS Number | 56552-61-5 (Specific to (E)-isomer) |
| Molecular Formula | |
| Molecular Weight | 178.23 g/mol |
| SMILES | OCC=CCOCc1ccccc1 (Isomeric SMILES required for E-geometry) |
Physical Properties Data
Note: This compound is typically isolated as a viscous oil. Experimental boiling points vary based on vacuum pressure during distillation.
| Property | Value / Range | Experimental Notes |
| Physical State | Colorless to pale yellow oil | Viscosity increases upon storage; hygroscopic. |
| Boiling Point (Predicted) | 358 - 365 K (approx. 85-92 °C) | At standard pressure. |
| Boiling Point (Vacuum) | 130 - 135 °C @ 0.5 mmHg | Preferred purification method (Kugelrohr). |
| Density | Denser than water; phase separates easily. | |
| Refractive Index ( | 1.520 - 1.535 | High index due to aromatic ring. |
| Solubility | DCM, THF, EtOAc, Et₂O | Miscible in most polar organic solvents. |
| Flash Point | > 110 °C | Non-volatile under ambient conditions. |
Part 2: Structural Characterization (Self-Validating Protocols)
In synthetic applications, distinguishing the (E)-isomer from the (Z)-isomer is critical. The following spectroscopic data serves as a self-validating quality control check.
Nuclear Magnetic Resonance (NMR) Validation
The diagnostic signal for the (E)-geometry is the coupling constant (
-
Criterion: A coupling constant of
confirms the trans (E) geometry. -
Failure Mode: A coupling constant of
indicates the presence of the cis (Z) isomer (CAS: 56552-62-6).
Standard
| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment |
| Ar-H | 7.25 – 7.38 | Multiplet | 5H | - | Phenyl group |
| Vinyl-H | 5.85 – 5.95 | Multiplet | 1H | ||
| Vinyl-H | 5.70 – 5.80 | Multiplet | 1H | ||
| Bn-CH2 | 4.52 | Singlet | 2H | - | Benzylic methylene |
| Allyl-CH2 | 4.15 | Doublet | 2H | ||
| Allyl-CH2 | 4.02 | Doublet | 2H | ||
| -OH | 1.80 – 2.20 | Broad Singlet | 1H | - | Alcohol (variable) |
Infrared Spectroscopy (FT-IR)
-
O-H Stretch: Broad band at 3300–3450 cm⁻¹ (Intermolecular H-bonding).
-
C=C Stretch: Weak/Medium band at 1650–1670 cm⁻¹ (Trans-alkene).
-
C-O Stretch: Strong bands at 1050–1100 cm⁻¹ (Primary alcohol and ether).
Part 3: Synthetic Logic & Preparation[5]
Researchers often must synthesize this material de novo to ensure geometric purity. The primary challenge is the statistical mono-protection of the symmetric precursor, (E)-2-butene-1,4-diol.
Synthesis Workflow (Mono-Alkylation Strategy)
The following protocol maximizes the yield of the mono-ether while suppressing the formation of the di-ether byproduct.
Reaction Logic:
-
Stoichiometry: Use a significant excess of the diol (2.0 – 3.0 equivalents) relative to the base and alkylating agent. This statistically favors the attack of the benzyl bromide on an unreacted diol molecule rather than the mono-product.
-
Base Selection: Sodium Hydride (NaH) is preferred for irreversible deprotonation.
Figure 1: Statistical mono-protection strategy for the synthesis of (E)-4-(phenylmethoxy)-2-buten-1-ol.
Step-by-Step Protocol
-
Setup: Flame-dry a 500 mL round-bottom flask under Argon.
-
Solvation: Dissolve (E)-2-butene-1,4-diol (88.1 g, 1.0 mol) in anhydrous THF (400 mL). Cool to 0 °C.
-
Activation: Add NaH (60% dispersion, 13.2 g, 0.33 mol) portion-wise. Caution:
gas evolution. Stir for 30 minutes. -
Alkylation: Add Benzyl Bromide (BnBr) (51.3 g, 0.30 mol) dropwise over 1 hour via an addition funnel. The slow addition prevents local high concentrations of BnBr, reducing di-alkylation.
-
Quench & Extraction: Warm to RT and stir overnight. Quench with saturated
. Extract with EtOAc (3 x 100 mL). -
Purification: The crude oil contains significant unreacted diol (very polar) and minor di-benzyl ether (non-polar). Purify via silica gel chromatography (Gradient: 10%
40% EtOAc in Hexanes). The mono-ether elutes in the middle fractions.
Part 4: Application in Drug Discovery
This molecule is not a drug itself but a Linchpin Intermediate . Its value lies in its ability to undergo divergent transformations.
Divergent Synthetic Pathways
The (E)-alkene is electronically distinct from the benzyl ether and the free alcohol, allowing for chemoselective reactions.
Figure 2: Divergent utility of the scaffold in generating high-value chiral and achiral intermediates.
Handling & Stability
-
Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen).
-
Stability: The benzyl ether is stable to basic and oxidative conditions but cleaved by hydrogenolysis (
) or strong Lewis acids ( ). -
Safety: The compound is an irritant.[1] Standard PPE (gloves, goggles) is required.[2] Ensure adequate ventilation during synthesis to manage benzyl bromide vapors.
References
-
National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CID 5363435, (E)-4-(Benzyloxy)but-2-en-1-ol. Retrieved from [Link]
-
O'Hagan, D., et al. (2010). Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
